4,6-Difluoropicolinonitrile
Overview
Description
4,6-Difluoropicolinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of picolinonitrile and has two fluorine atoms attached to the 4th and 6th positions of the pyridine ring.
Scientific Research Applications
Electrolyte Additives in High Voltage Batteries
- 4-(Trifluoromethyl)-benzonitrile in Lithium Ion Batteries : Research by Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. This study found significant improvement in cyclic stability, indicating potential applications of similarly structured nitriles in battery technology (Huang et al., 2014).
Environmental Remediation
- Biodegradation of Explosives : Rylott et al. (2011) discussed the metabolism of nitroaromatic compounds like 2,4,6-trinitrotoluene by microorganisms and plants, crucial for managing these pollutants. Such insights could be relevant for the biodegradation of similar nitroaromatic compounds (Rylott et al., 2011).
- Graphitic Carbon Nitride-Based Photocatalysts : Ong et al. (2016) reviewed the application of graphitic carbon nitride in solar energy conversion and environmental remediation. This material's electronic structure and stability suggest potential applications for derivatives like 4,6-Difluoropicolinonitrile in similar fields (Ong et al., 2016).
Chemical Synthesis and Material Science
- Palladium-Catalyzed Amination : Delvare et al. (2011) explored the palladium-catalyzed C-2 amination of 4,6-dichloronicotinonitrile, leading to novel compounds. This indicates potential synthetic applications for similarly structured nitriles in organic chemistry (Delvare et al., 2011).
properties
IUPAC Name |
4,6-difluoropyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPIDJPZFXBPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoropicolinonitrile | |
CAS RN |
1566138-80-4 | |
Record name | 4,6-difluoropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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